Ethyl 2-(3-hydroxycyclobutyl)acetate
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Overview
Description
Ethyl 2-(3-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C8H14O3
Synthetic Routes and Reaction Conditions:
Hydroxylation of Cyclobutyl Acetate: The compound can be synthesized by the hydroxylation of cyclobutyl acetate using suitable oxidizing agents.
Esterification Reaction: Another method involves the esterification of 3-hydroxycyclobutyl carboxylic acid with ethanol under acidic conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Flow Process: Some manufacturers may use a continuous flow process to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Cyclobutyl acetone, cyclobutyl carboxylic acid.
Reduction Products: Cyclobutanol, cyclobutyl aldehyde.
Substitution Products: Halogenated derivatives, amides.
Scientific Research Applications
Ethyl 2-(3-hydroxycyclobutyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the treatment of hereditary hemorrhagic telangiectasia.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(3-hydroxycyclobutyl)acetate exerts its effects depends on its specific application. For example, in therapeutic contexts, it may interact with specific molecular targets or pathways to exert its biological effects. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(1-hydroxycyclobutyl)acetate: This compound has a similar structure but differs in the position of the hydroxyl group.
Ethyl 2-(2-hydroxycyclobutyl)acetate: Another structural isomer with the hydroxyl group at a different position.
Uniqueness: Ethyl 2-(3-hydroxycyclobutyl)acetate is unique due to its specific structural features, which influence its reactivity and potential applications. Its distinct position of the hydroxyl group compared to similar compounds can lead to different chemical behaviors and biological activities.
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Properties
IUPAC Name |
ethyl 2-(3-hydroxycyclobutyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEZUPSKZQQURH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214344 |
Source
|
Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-71-7 |
Source
|
Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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